Lamellarin L

Description

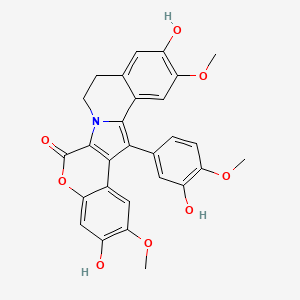

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C28H23NO8 |

|---|---|

Molecular Weight |

501.5 g/mol |

IUPAC Name |

7,17-dihydroxy-12-(3-hydroxy-4-methoxyphenyl)-8,16-dimethoxy-4-oxa-1-azapentacyclo[11.8.0.02,11.05,10.014,19]henicosa-2(11),5,7,9,12,14,16,18-octaen-3-one |

InChI |

InChI=1S/C28H23NO8/c1-34-20-5-4-14(9-17(20)30)24-25-16-11-23(36-3)19(32)12-21(16)37-28(33)27(25)29-7-6-13-8-18(31)22(35-2)10-15(13)26(24)29/h4-5,8-12,30-32H,6-7H2,1-3H3 |

InChI Key |

KVCRPCFZFYJZMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C3C4=CC(=C(C=C4CCN3C5=C2C6=CC(=C(C=C6OC5=O)O)OC)O)OC)O |

Synonyms |

lamellarin L |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Lamellarin L has been identified in a diverse range of marine invertebrates, highlighting its widespread, albeit specific, distribution in marine ecosystems.

Biological Sources and Geographical Distribution

Marine Prosobranch Mollusks: The first discovery of the lamellarin class of compounds was from the prosobranch mollusk Lamellaria sp. nih.govmdpi.com These sea snails, found in various marine environments, are known to prey on other marine invertebrates, which may be the original source of these alkaloids. mdpi.com Specifically, Lamellaria sp. collected in Palau was the source of the initial lamellarin isolations. researchgate.net Another prosobranch mollusk, Coriocella hibyae, found around the Feydhoo Islands in the Maldives, has also been identified as a source of lamellarins. nih.gov

Marine Ascidians (Tunicates): Ascidians, or tunicates, are filter-feeding marine animals that are known to be a rich source of bioactive compounds. nih.govencyclopedia.pub this compound has been isolated from several species of ascidians, particularly those belonging to the genus Didemnum. nih.govmdpi.comnih.gov Collections of Didemnum sp. from the Great Barrier Reef, off the coast of North Queensland, Australia, have yielded this compound. nih.govpublish.csiro.au Another species, Didemnum chartaceum, collected in the Indian Ocean, specifically from the Republic of the Seychelles and the Australian Great Barrier Reef, has also been shown to contain lamellarins, including sulfated derivatives of this compound. nih.govmdpi.commdpi.com The Indian ascidian Didemnum obscurum is another documented source. capes.gov.br The wide geographical distribution of these ascidians, from the Indian Ocean to the Pacific, indicates a broad ecological presence of organisms producing these compounds. nih.govmdpi.com

Marine Sponges: Marine sponges are simple, multicellular organisms that are also prolific producers of secondary metabolites. nih.govresearchgate.net While a variety of lamellarins have been isolated from sponges, the specific isolation of this compound from a sponge species is less commonly reported than from ascidians. nih.goveurekaselect.com However, the Australian marine sponge Dendrilla cactos, collected from the Bass Strait and off the coast of New South Wales, has been a source for other lamellarin compounds. nih.gov

Specific Isolation of this compound

The isolation of this compound has been reported from a colonial ascidian of the genus Didemnum collected from the Great Barrier Reef. nih.govpublish.csiro.au In one study, the lyophilized animal tissue was subjected to a series of extractions. scispace.com The process began with extraction using a mixture of 70% methanol (B129727) in chloroform, followed by pure methanol. scispace.com The combined extracts were then concentrated and partitioned between hexane (B92381) and methanol. The methanol-soluble portion was further separated by partitioning between ethyl acetate (B1210297) and water. scispace.com It is within these more polar fractions that this compound is typically found.

Further purification is necessary to isolate this compound from the complex mixture of other metabolites. In a study on the ascidian Didemnum obscurum, a similar extraction process was followed, leading to the isolation of this compound triacetate, a derivative of this compound. capes.gov.br The isolation of this compound 20-sulfate from Didemnum chartaceum has also been documented. mdpi.com

Research Techniques for Isolation and Purification

The separation and purification of this compound from crude biological extracts rely heavily on chromatographic techniques.

Chromatographic Separations

Chromatography is an essential tool for the isolation of pure natural products. For lamellarins, including this compound, a combination of different chromatographic methods is typically employed.

Initial separation of the crude extract is often performed using flash chromatography over silica (B1680970) gel. clockss.org This technique allows for a preliminary fractionation of the extract based on polarity. Elution is carried out with a gradient of solvents, such as a mixture of dichloromethane (B109758) and ethyl acetate, to separate compounds with different polarities. clockss.org

Following this initial separation, further purification is often achieved using Sephadex LH-20 column chromatography. nih.gov This size-exclusion chromatography separates molecules based on their size, and is particularly useful for separating polar compounds like the lamellarins.

For the final purification step to obtain highly pure this compound, High-Performance Liquid Chromatography (HPLC) is frequently used. nih.govnih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice. This method provides high resolution and is capable of separating closely related structural analogues. In some cases, semi-preparative HPLC is necessary to isolate sufficient quantities of the pure compound for structural elucidation and biological testing. mdpi.com

The structure of the isolated this compound is then confirmed using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Chemical Synthesis Strategies and Methodologies

Retrosynthetic Approaches to the Lamellarin L Skeleton

Retrosynthesis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. For a complex molecule like this compound, the choice of retrosynthetic disconnections is critical for an efficient synthesis.

A prominent and elegant retrosynthetic strategy for this compound is the biomimetic approach pioneered by Steglich. nii.ac.jpmdpi.comresearchgate.net This strategy mimics the proposed biosynthetic pathway of the natural product. The key disconnections in this approach break down the pentacyclic core as follows:

The final cyclizations to form the B-ring (pyrrolo[2,1-a]isoquinoline) and the F-ring (lactone) are envisioned as late-stage steps.

This leads back to a highly substituted, unsymmetrical pyrrole (B145914) intermediate. nii.ac.jp

This central pyrrole core is further disconnected via a strategy that breaks the C-C and C-N bonds forming the ring. This reveals three primary building blocks: two different arylpyruvic acid units and one 2-arylethylamine. researchgate.netresearchgate.net

This approach is powerful because it constructs the complex, multi-substituted pyrrole core in a single convergent step from relatively simple precursors. researchgate.net Other retrosynthetic strategies often focus on building the pyrrole ring first and then sequentially adding the peripheral aromatic rings through methods like palladium-catalyzed cross-coupling reactions. mdpi.commdpi.com

Key Synthetic Transformations in this compound Synthesis

The construction of the densely functionalized pentacyclic system of this compound requires a series of sophisticated and high-yielding chemical reactions. Among the most critical transformations is the formation of the central pyrrole ring, for which several distinct strategies have been developed.

The pyrrole ring is the structural linchpin of this compound, and its efficient construction is a hallmark of a successful total synthesis. Chemists have devised multiple methods to assemble this core.

Biomimetic Condensation: The Steglich synthesis provides a prime example of a biomimetic approach. It involves a one-pot reaction where an ethyl arylpyruvate is reacted with a methyl 2-bromo-3-arylpyruvate in the presence of a 2-arylethylamine. researchgate.net This sequence involves the initial formation of a 1,4-dicarbonyl intermediate which then undergoes a Paal-Knorr type condensation with the amine to furnish the desired unsymmetrically substituted pyrrole derivative. nii.ac.jpresearchgate.net

Palladium-Catalyzed Cross-Coupling: A highly modular route developed by Iwao and others utilizes iterative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. acs.org This strategy starts with a simple, pre-formed pyrrole core, such as a dibromopyrrole derivative. The different aryl groups are then sequentially "coupled" to the C-3, C-4, and C-5 positions of the pyrrole ring with high regioselectivity, allowing for great diversity in the final product. mdpi.com

[3+2] Cycloaddition Reactions: Several synthetic routes employ [3+2] cycloaddition reactions to form the five-membered pyrrole ring. researchgate.netmdpi.com For instance, the reaction of an aziridine (B145994) ester with a β-bromo-β-nitrostyrene can proceed through a domino sequence of cycloaddition, elimination, and aromatization to yield a 1,2,4-trisubstituted pyrrole, a key precursor for lamellarins. mdpi.comresearchgate.net

N-Ylide-Mediated Formation: An alternative strategy involves the formation of the pyrrole ring from an isoquinoline (B145761) derivative. In a synthesis of related lamellarins by Ishibashi, an isoquinolinium ylide undergoes a 1,3-dipolar cycloaddition reaction, which ultimately leads to the construction of the fused pyrrole ring system. nih.govmdpi.com

Enaminone-Based Methods: More recent strategies have utilized enaminones as versatile precursors. In this approach, an enaminone acts as a four-atom component (NC3) that reacts with a one-atom component (C1), such as ethyl bromoacetate, in a [4+1] cycloaddition to efficiently construct the pyrrole ring. wits.ac.za

These varied strategies highlight the ingenuity of synthetic chemists in tackling the challenge of assembling complex natural products like this compound, with each approach offering unique advantages in terms of efficiency, flexibility, and convergence.

Aryl Coupling Reactions

The introduction of the multiple aryl substituents onto the pyrrole core is a defining challenge in the synthesis of this compound. Aryl coupling reactions, particularly those catalyzed by transition metals, have proven to be indispensable for this purpose.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the formation of carbon-carbon bonds, and they have been extensively used in the synthesis of this compound. The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organohalide, is particularly prominent.

Iwao's group has demonstrated the power of sequential Suzuki-Miyaura couplings to introduce the different aryl groups onto a pre-formed pyrrole ring with high regioselectivity. nii.ac.jpthieme-connect.com This modular approach allows for the synthesis of a variety of lamellarin analogues by simply changing the boronic acid coupling partner. nii.ac.jpthieme-connect.com Similarly, other groups have employed iterative Suzuki-Miyaura reactions on halogenated pyrrole precursors to construct the fully arylated core. mdpi.comacs.org

The Negishi coupling, which utilizes an organozinc reagent, has also been employed. Okano and colleagues reported a convergent total synthesis of this compound using a one-pot halogen dance/Negishi coupling of a lithiated dibromopyrrole derivative. mdpi.comacs.orgnih.gov This strategy allows for the efficient formation of a fully substituted pyrrole intermediate. mdpi.comacs.orgnih.gov

| Reaction Type | Investigator(s) | Key Substrates | Significance |

| Suzuki-Miyaura | Iwao et al. | Pyrrole bistriflate, Arylboronic acids | Sequential and regioselective diarylation of the pyrrole core. nii.ac.jpthieme-connect.com |

| Suzuki-Miyaura | Okano et al. | Dibromopyrrole, Arylboronic acids | Stepwise diarylation of a fully substituted pyrrole. mdpi.com |

| Negishi | Okano et al. | Lithiated dibromopyrrole, Aryl iodide | One-pot halogen dance/Negishi coupling for convergent synthesis. mdpi.comacs.orgnih.gov |

Cross-dehydrogenative coupling (CDC) reactions have emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling methods, as they avoid the need for pre-functionalization of the coupling partners. In the synthesis of this compound, palladium-mediated CDC has been used to form the pentacyclic scaffold in a single step. beilstein-archives.orgdoi.orgresearchgate.net

This approach typically involves the intramolecular coupling of C-H bonds on the central pyrrole core and the peripheral aryl rings. beilstein-archives.orgdoi.orgresearchgate.net Kumar and coworkers have successfully applied this strategy, using a palladium acetate (B1210297) catalyst and a copper(II) acetate co-oxidant, to achieve the crucial double C-C bond formation that constructs the fused isoquinoline-coumarin system of this compound. beilstein-archives.orgdoi.orgresearchgate.net This method offers a concise and efficient route to the complex lamellarin architecture. beilstein-archives.orgdoi.orgresearchgate.net

| Investigator(s) | Catalyst System | Coupling Partners | Significance |

| Kumar et al. | Pd(OAc)₂, Cu(OAc)₂ | C-H bonds of pyrrole and peripheral aryl rings | Atom-economical, one-pot formation of the pentacyclic scaffold. beilstein-archives.orgdoi.orgresearchgate.net |

Lactonization and Cyclization Reactions

The final stages of this compound synthesis often involve the formation of the lactone ring and the cyclization to complete the pentacyclic system. Lactonization, the formation of a cyclic ester, is a key step in constructing the coumarin (B35378) moiety of the molecule.

In many synthetic routes, lactonization is achieved after the construction of the diarylpyrrole core. nih.govmdpi.commdpi.com For instance, in Steglich's synthesis, a lead(IV) acetate-induced oxidative lactonization was used to form the lactone ring. nih.govmdpi.com In other cases, acidic or basic conditions are employed to promote the cyclization of a carboxylic acid precursor onto a phenolic hydroxyl group. mdpi.commdpi.com

The final cyclization to form the isoquinoline portion of the molecule is often accomplished through an intramolecular palladium-catalyzed Heck reaction, which can be coupled with a decarboxylation step. nih.govmdpi.commdpi.com Alternatively, Friedel-Crafts type cyclizations or other annulation strategies can be employed to forge the final ring of the this compound scaffold. mdpi.comacs.org For example, TfOH-mediated cyclization has been used to construct the final ring system. clockss.org

| Reaction | Investigator(s) | Key Transformation | Reagents/Conditions |

| Lactonization | Steglich et al. | Oxidative formation of the lactone ring | Lead(IV) acetate |

| Lactonization | Iwao et al. | Deprotection and spontaneous lactonization | Concentrated HCl |

| Cyclization | Steglich et al. | Intramolecular Heck decarboxylation | Palladium catalyst |

| Cyclization | Iwao et al. | Intramolecular biaryl coupling | PIFA, BF₃·OEt₂ or Pd(OAc)₂ |

| Cyclization | Fukuda et al. | TfOH-mediated annulation | Triflic acid (TfOH) |

Functional Group Interconversions and Protecting Group Strategies

The synthesis of this compound necessitates a robust strategy for the protection and deprotection of multiple phenol (B47542) moieties, which are susceptible to unwanted side reactions under various conditions. The choice of protecting groups is critical and is often dictated by the specific reaction conditions employed in subsequent steps. Common protecting groups include ethers like benzyl (B1604629) (Bn), methoxymethyl (MOM), and isopropyl (iPr) groups. mdpi.commdpi.comnih.gov

Deprotection is typically achieved in the final stages of the synthesis. The methods are chosen for their ability to remove specific groups selectively without affecting the core structure. For instance, benzyl ethers are commonly cleaved via hydrogenolysis. mdpi.comnih.gov More robust protecting groups like isopropyl and methoxymethyl ethers often require strong Lewis acids for removal, such as boron tribromide (BBr₃), boron trichloride (B1173362) (BCl₃), or aluminum chloride (AlCl₃). mdpi.comnih.gov The use of different protecting groups on various aryl rings allows for differential deprotection, a key strategy for creating analogues with varied substitution patterns. mdpi.com

Key functional group interconversions are central to building the this compound scaffold. These transformations include:

Lactonization: The formation of the δ-lactone (chromenone) ring is a critical step, often achieved by the cyclization of a carboxylic acid precursor onto a phenol, sometimes promoted by acidic conditions after the removal of a protecting group. mdpi.comnih.gov

Pyrrole Formation: Syntheses may involve the construction of the central pyrrole ring from acyclic precursors. The Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, is one such method used to form the pyrrole core. mdpi.com

Isoquinoline Ring System Construction: The pyrrolo[2,1-a]isoquinoline (B1256269) core is often assembled through intramolecular cyclization reactions. This can involve an intramolecular Heck reaction, which forms a new carbon-carbon bond on the aromatic ring, or Pictet-Spengler-type reactions. mdpi.com

Oxidation: In syntheses where a dihydropyrrolo[2,1-a]isoquinoline intermediate is formed, an oxidation step is required to introduce the double bond present in the final this compound structure. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are employed for this purpose. mdpi.com

Table 1: Protecting Group Strategies in this compound Synthesis

| Protecting Group | Abbreviation | Typical Reagent for Protection | Typical Reagent for Deprotection | Reference |

| Isopropyl | iPr | Isopropyl iodide | BCl₃, AlCl₃ | mdpi.com |

| Methoxymethyl | MOM | MOM-Cl | BBr₃, Acid | mdpi.comnih.gov |

| Benzyl | Bn | Benzyl bromide | Hydrogenolysis (e.g., H₂, Pd/C), BBr₃ | mdpi.comnih.govnih.gov |

Specific Total Syntheses of this compound

The total synthesis of this compound has been accomplished by several research groups, each employing unique strategies to assemble the pentacyclic framework. These approaches can be broadly categorized by their core strategy for constructing the multi-ring system.

Convergent and Modular Approaches

A notable convergent synthesis of this compound was reported by Ruchirawat and coworkers. nih.gov This approach involves the reaction of a substituted benzyldihydroisoquinoline derivative with an ethoxycarbonyl-β-nitrostyrene. nih.gov The key step is a Michael addition followed by a ring-closure reaction, which efficiently constructs the core structure. nih.gov This method is powerful because the three main aryl components of the lamellarin skeleton can be prepared as simple, separate building blocks and combined in the final steps. nih.gov

Modular approaches, which often overlap with convergent strategies, focus on the sequential and regioselective introduction of the aryl substituents onto a central pyrrole core. The Handy group pioneered a strategy using a triply iterative halogenation/Suzuki-Miyaura cross-coupling sequence on a pyrrole starting material. nih.gov Similarly, Iwao's group developed a modular synthesis based on the regioselective assembly of a 3,4,5-differentially arylated pyrrole-2-carboxylate. acs.org This was achieved through iterative Suzuki-Miyaura couplings on a dibrominated pyrrole core, allowing for the controlled installation of different aryl groups. acs.org

Solid-Phase Synthesis Techniques

Solid-phase synthesis offers a powerful platform for the rapid generation of compound libraries for biological screening. A patent application has described a solid-phase approach to synthesizing lamellarins, including this compound. google.com In this strategy, a pyrrole derivative is anchored to a solid support (resin). The subsequent synthetic steps, such as aryl couplings and cyclizations, are carried out on the resin-bound substrate. The final product is cleaved from the resin in the last step. researchgate.net This methodology is advantageous for purification, as excess reagents and byproducts can be washed away, and it is amenable to automation, facilitating the production of a diverse range of lamellarin analogues. researchgate.net

Yield and Efficiency Considerations in Research Synthesis

These variations highlight the different philosophical approaches to synthesis. Some methods prioritize convergency and high yields in the key bond-forming steps, while others focus on developing flexible, modular routes that may be longer but allow for greater diversity in the analogues that can be produced. nih.govacs.org The development of one-pot reaction sequences, such as the halogen dance/Negishi cross-coupling reported by Okano's group for the synthesis of this compound, further enhances efficiency by reducing the number of intermediate purification steps. mdpi.com

Table 2: Comparison of Selected this compound Total Syntheses

| Research Group | Key Strategy | Overall Yield | Number of Steps | Reference |

| Iwao et al. | Suzuki Couplings, Lactonization | 29% | 13 | mdpi.comnih.gov |

| Ruchirawat et al. | Michael Addition/Ring-Closure | 61% | 3 | nih.gov |

| Peschko et al. | Paal-Knorr Pyrrole Synthesis | 38% | Not specified | mdpi.com |

| Fujikawa et al. | From common precursor | 58% | Not specified | mdpi.com |

| Okano et al. | Halogen Dance/Negishi Coupling | 27% (total) | 5 | mdpi.com |

Biosynthetic Investigations

Proposed Biosynthetic Pathway of Lamellarin Alkaloids

The biosynthesis of lamellarins is believed to originate from fundamental aromatic amino acid building blocks, leading to the characteristic polyaromatic pyrrole (B145914) core. researchgate.net These alkaloids are categorized as DOPA-derived pyrrole alkaloids, indicating the central role of 3,4-dihydroxyphenylalanine (L-DOPA) in their formation. nih.govmdpi.com The proposed pathways are largely inferred from biomimetic and total synthesis studies, which attempt to replicate plausible biological reactions. rsc.orgresearchgate.net

The prevailing hypothesis posits that the carbon skeleton of lamellarin alkaloids is constructed from the condensation of multiple molecules derived from L-DOPA or its precursor, L-tyrosine. researchgate.netresearchgate.net It is proposed that three molecules of these aromatic amino acids are utilized to form the foundational structure. researchgate.net L-DOPA, an amino acid produced from L-tyrosine, serves as a key precursor for a wide range of natural products, including catecholamines and melanin, through various enzymatic transformations. scirp.org In the context of lamellarins, L-DOPA provides the necessary dihydroxyphenyl units that form the characteristic aromatic rings (A, E, and F rings) of the final molecule. researchgate.net The pathway likely involves sequential enzymatic transformations of these precursors to build the complex polycyclic system. researchgate.net

While the specific enzymes involved in lamellarin biosynthesis have not been isolated, the proposed pathway involves a series of logical chemical transformations that can be catalyzed by known enzyme families. The core of the lamellarin structure is a 3,4-diaryl-substituted pyrrole ring. nih.govbenthamdirect.com

The formation of this central pyrrole ring is a critical step. Bioinspired synthetic strategies suggest that α-keto acids, such as pyruvic acid, which are common intermediates in metabolic pathways, could be key building blocks. rsc.orgnih.gov A proposed biomimetic synthesis of Lamellarin L involves the coupling of two different arylpyruvic acid units, which themselves can be derived from L-DOPA or L-tyrosine. eurekaselect.comwits.ac.za

A plausible sequence of events includes:

Formation of Arylpyruvic Acids: Enzymatic transamination and oxidation of L-DOPA could yield the corresponding arylpyruvic acid intermediates.

Condensation and Cyclization: The key step is the formation of the central pyrrole ring. This could occur via a Paal-Knorr type synthesis, where a 1,4-dicarbonyl intermediate is condensed with a primary amine. mdpi.com In the case of this compound, this would involve the condensation of a 1,4-diketone (formed from the coupling of two arylpyruvic acid derivatives) with a 2-arylethylamine, also derived from L-DOPA. researchgate.net

Lactonization and Aromatization: Following the formation of the pyrrolo[2,1-a]isoquinoline (B1256269) core, subsequent enzymatic steps would involve intramolecular cyclization to form the lactone ring (the benzopyranone system) and any necessary oxidation or aromatization steps to yield the final, stable pentacyclic structure of this compound. researchgate.netnii.ac.jp

Hypothetical intermediates in this pathway would therefore include various functionalized arylpyruvic acids, 1,4-dicarbonyl compounds, and partially cyclized pyrrole derivatives.

Potential Microbial Involvement in Lamellarin Production

A compelling aspect of lamellarin biochemistry is the evidence suggesting a microbial origin for these compounds. mdpi.com Lamellarin alkaloids have been isolated from a wide variety of marine invertebrates, including ascidians (sea squirts), sponges, and mollusks, often from geographically distinct locations. nih.govmdpi.comnii.ac.jp This broad and taxonomically diverse distribution of producing organisms makes it unlikely that each host species independently evolved the complex biosynthetic pathway for these alkaloids.

The more accepted hypothesis is that lamellarins are produced by symbiotic microorganisms associated with these marine invertebrates. mdpi.com The host organism would then accumulate the compounds, potentially for chemical defense. Marine microbes, including bacteria and fungi, are known to be prolific producers of complex secondary metabolites and can form stable symbiotic relationships with larger organisms. researchgate.netmdpi.comfrontiersin.org The degradation of complex organic matter and the production of bioactive compounds are well-documented roles for marine bacteria. frontiersin.orgijarbs.com Although a specific microorganism responsible for lamellarin production has yet to be definitively isolated and cultured, the "microbial symbiont" hypothesis remains the most plausible explanation for the widespread occurrence of these potent alkaloids in the marine environment. mdpi.com

Pre Clinical Biological Activities and Mechanistic Studies Excluding Clinical Data

General Biological Activities of Lamellarins

The lamellarins are a large family of polyaromatic alkaloids first isolated from marine invertebrates. researchgate.net This class of compounds has garnered significant scientific interest due to a wide spectrum of potent biological activities. mdpi.com Pre-clinical research has demonstrated their potential in several therapeutic areas, with the most prominent being their cytotoxic and antitumor effects. researchgate.net

Lamellarins exhibit significant cytotoxicity against a broad range of cancer cell lines, including those that have developed multidrug resistance (MDR). nih.govnih.gov This ability to overcome MDR is a crucial feature, as it suggests a mechanism of action that is not susceptible to common resistance pathways, such as the efflux of drugs by P-glycoprotein. uah.es Beyond their direct cytotoxic effects, some lamellarins have been shown to reverse multidrug resistance when used in combination with other anticancer agents. nih.gov

The biological activities of lamellarins are not limited to cancer. Members of this family have also been investigated for other properties, including anti-HIV activity, through the inhibition of enzymes like HIV-1 integrase. nih.gov Furthermore, various lamellarins have demonstrated effects as protein kinase inhibitors and have shown the ability to directly interact with and disrupt mitochondrial function, leading to apoptosis. uah.esvliz.be The diverse bioactivities of lamellarins underscore their potential as lead compounds for the development of new therapeutic agents. researchgate.net

Lamellarin L Specific Biological Activities (Pre-clinical)

This compound, a member of the lamellarin family of marine alkaloids, has demonstrated significant cytotoxic activity in pre-clinical studies. Research has highlighted its potential as a potent anti-cancer agent, particularly against colorectal cancer cell lines.

One study reported that this compound triacetate, along with other analogs such as lamellarin χ, F, and ζ, exhibited excellent activity against COLO-205 colorectal cancer cells. These compounds displayed exceptionally low IC50 values, with some as potent as 0.0056 µM, indicating very high efficacy in inhibiting the growth of these cancer cells in vitro. While this data pertains to the triacetate derivative, it is a strong indicator of the inherent cytotoxic potential of the this compound scaffold.

The table below summarizes the reported cytotoxic activity of this compound triacetate against a colorectal cancer cell line.

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| This compound triacetate | COLO-205 | Colorectal Cancer | Down to 0.0056 |

The cytotoxic potency of lamellarins can vary significantly based on their specific chemical structures. nih.gov Comparative studies of different lamellarin analogs have provided valuable insights into the structure-activity relationships (SAR) within this family of compounds. Generally, the condensed pentacyclic and hexacyclic lamellarins are substantially more potent than their simpler, open-ring counterparts. nih.gov

For instance, Lamellarin D is recognized as an exceptionally potent antiproliferative agent, whereas Lamellarin O shows significantly less efficacy, with IC50 values often exceeding 10 μM. nih.gov A comprehensive study evaluating 22 natural and three unnatural lamellarins against eleven cancer cell lines revealed that Lamellarins D, X, ε, M, N, and dehydrolamellarin J are among the most potent members of the class. nih.gov The cytotoxic efficacy of this compound triacetate, with an IC50 value as low as 0.0056 µM against COLO-205 colorectal cancer cells, places it among the highly active lamellarins.

The kinase inhibitory activity also differs among analogs. For example, Lamellarin N is a much more potent kinase inhibitor than Lamellarin D. nih.gov Furthermore, a comparison between lamellarins with a saturated versus an unsaturated D-ring shows that the saturation can reduce kinase inhibitory activity. nih.gov These comparisons highlight the subtle structural modifications that can lead to significant differences in biological activity.

Pleiotropic Nature of Lamellarin Actions

The concept of pleiotropy, where a single compound elicits multiple biological effects through interactions with various cellular targets, is a hallmark of the lamellarin family of alkaloids. The extensive research on Lamellarin D, a closely related analogue of this compound, provides a compelling model for this multi-target activity mdpi.comresearchgate.netnih.gov.

Lamellarin D has been shown to exert its potent anticancer effects through several distinct mechanisms. It is a well-characterized inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription nih.govnih.gov. By stabilizing the topoisomerase I-DNA cleavage complex, Lamellarin D induces DNA damage and triggers apoptosis in cancer cells.

Beyond its effects on topoisomerase I, Lamellarin D also directly targets mitochondria, the powerhouses of the cell. It can induce mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent cell death nih.gov. This mitochondrial-mediated apoptosis provides an alternative pathway for its cytotoxic action, which can be effective even in cancer cells that are resistant to topoisomerase I inhibitors.

Furthermore, lamellarins have been shown to inhibit the activity of various protein kinases that are crucial for cancer cell proliferation and survival nih.govmdpi.com. While a study investigating the kinase inhibitory profile of several lamellarins showed that the activity of this compound was less pronounced compared to other derivatives like Lamellarin N, its cytotoxicity against various cancer cell lines suggests that it may still engage multiple cellular pathways mdpi.comnih.gov. The combined cytotoxic activity and other reported biological effects of this compound point towards a pleiotropic mechanism of action, a characteristic that is advantageous for overcoming the complexity and redundancy of signaling pathways in diseases like cancer.

Structure Activity Relationships Sar of Lamellarin L and Analogs

General SAR Principles for Lamellarins

Key structural features that are generally considered important for the activity of lamellarins include:

The presence of a C5=C6 double bond, which contributes to the planarity of the pentacyclic system. nih.govmdpi.com

The pattern of hydroxyl and methoxy (B1213986) groups on the aromatic rings. core.ac.ukacs.org

The integrity of the fused pyrrole (B145914) and lactone ring systems. chemrxiv.orgcore.ac.uk

The nature of the aryl substituents at the periphery of the molecule. acs.org

Influence of Hydroxyl and Methoxy Substitution Patterns on Activity

The number and position of hydroxyl and methoxy groups on the lamellarin scaffold are critical determinants of their biological potency. acs.orgnih.gov SAR studies have consistently shown that specific oxygenation patterns are essential for cytotoxicity and other biological effects. acs.orgnih.gov While a certain degree of hydroxylation is beneficial, extensive methylation or methoxylation often leads to a decrease in antitumor activities. nih.gov

Importance of Specific Hydroxy Positions (e.g., C-8, C-20)

Among the various hydroxyl groups, those at the C-8 and C-20 positions have been identified as particularly crucial for the cytotoxic activity of many lamellarins. mdpi.comacs.orgnih.gov The removal or masking of these hydroxyl groups often results in a significant reduction in potency. nii.ac.jp For instance, molecular docking studies have suggested that the hydroxyl groups at C-8 and C-20, along with the carbonyl oxygen at C-17, can form hydrogen bonds with key residues in biological targets like topoisomerase I. nih.gov This interaction is considered essential for the inhibitory action of these compounds. nih.gov The hydroxyl group at C-7 has also been identified as important for biological activity, and its presence can sometimes compensate for the methylation of the C-8 hydroxyl group. nih.govcapes.gov.br In contrast, the hydroxyl group at C-14 and the methoxy groups at C-13 and C-21 appear to be less critical for cytotoxic activity. acs.orgnih.gov

Role of the Pyrrole and Fused Ring Systems

The central pyrrole ring and the fused pentacyclic system are fundamental to the biological activity of Type I lamellarins. mdpi.comcore.ac.uk This rigid, planar scaffold is believed to be essential for effective interaction with biological targets. chemrxiv.org The fused ring system, particularly the lactone ring (ring D), is an important structural feature for cytotoxicity. nih.gov Analogs with a modified or absent lactone ring have shown reduced activity. core.ac.uknih.gov

Impact of Peripheral Aryl Substituents on Biological Profiles

The aryl groups attached to the lamellarin core, particularly the phenyl group at C-14 (ring F), also contribute to the biological profile. acs.orgwits.ac.za Modifications to these peripheral aryl substituents can modulate the potency, lipophilicity, and solubility of the compounds. wits.ac.za While the core pentacyclic structure is often the primary determinant of activity, the nature of the substituents on the F-ring can fine-tune the pharmacological properties. wits.ac.za For instance, the substitution pattern on this ring can be altered to potentially improve the pharmacodynamic properties of synthetic lamellarin analogs. wits.ac.za

SAR Studies on Synthetic Derivatives and Analogs of Lamellarin L

The limited availability of lamellarins from natural sources has spurred the development of numerous synthetic strategies to produce these compounds and their analogs for SAR studies. nii.ac.jpub.edursc.org These synthetic efforts have allowed for a more systematic investigation of the structural requirements for biological activity. nii.ac.jprsc.org

Design and Synthesis of Simplified Structures

To better understand the contribution of different structural components, simplified analogs of lamellarins have been designed and synthesized. core.ac.uknih.gov These include open-chain analogs lacking the lactone ring and derivatives with truncated ring systems. core.ac.uk Studies on these simplified structures have provided valuable insights into the importance of the complete pentacyclic framework for optimal activity. core.ac.uk While many of these simplified analogs show reduced cytotoxicity compared to the parent compounds, they still provide crucial information about the pharmacophore. core.ac.uk The synthesis of these analogs often employs flexible and convergent strategies, allowing for the introduction of diverse structural modifications. core.ac.uknii.ac.jp

Evaluation of Activity Modulations with Structural Changes

The biological activity of lamellarin family members, including this compound, is highly sensitive to minor structural modifications. Structure-activity relationship (SAR) studies have been crucial in identifying the key chemical features that govern their cytotoxic and kinase inhibitory effects. These investigations often involve comparing the activity of a parent compound like this compound with its synthetic or natural analogs that possess specific structural alterations.

A pivotal structural feature influencing activity is the saturation level of the D-ring. A direct comparison between Lamellarin N, which has an unsaturated C5=C6 double bond, and this compound, its analog with a saturated C5-C6 bond, reveals a significant drop in activity for the latter. nih.gov The kinase inhibitory activities of lamellarins are generally diminished when the D-ring double bond is saturated. nih.gov This reduction in activity is attributed to a loss of planarity in the molecule, which introduces a significant kink in the hexacyclic chromophore. vliz.be This conformational change is believed to hinder the molecule's ability to intercalate into DNA, a mechanism crucial for its topoisomerase I inhibition, and to interact effectively with the ATP pocket of target kinases. nih.govvliz.be

For instance, in studies evaluating the inhibition of various protein kinases, Lamellarin N consistently demonstrates more potent inhibition than this compound. This trend highlights the importance of the planar, unsaturated system for effective interaction with these biological targets. nih.gov

Beyond the D-ring, the substitution patterns on the aromatic E- and F-rings are also critical. Studies on Lamellarin D, a closely related analog, have shown that hydroxyl groups at the C-8 and C-20 positions are essential for cytotoxicity. vliz.becore.ac.uk Conversely, other functional groups, such as the hydroxyl at C-14 and methoxy groups at C-13 and C-21, are considered less important for this activity. vliz.be While these findings are for Lamellarin D, the structural similarities across the family suggest these principles are broadly applicable. Molecular simplification by removing the lactone ring or one of the aryl groups has been shown to decrease cytotoxic activity, reinforcing the importance of the complete hexacyclic structure for biological function. core.ac.uk

The following table provides a comparative view of the inhibitory activity of this compound and Lamellarin N against a panel of protein kinases, illustrating the impact of D-ring saturation.

Table 1: Comparative Inhibitory Activity (IC₅₀ in µM) of this compound vs. Lamellarin N

| Compound | C5-C6 Bond | GSK-3α/ß | DYRK1A | CK1 |

|---|---|---|---|---|

| Lamellarin N | Double | 0.22 | 0.035 | >10 |

| This compound | Single | 1.3 | 0.18 | >10 |

Data sourced from Bäumer et al., 2008. nih.gov

Development of Pharmacophore Models

To better understand the structural requirements for the potent biological activities of the lamellarin family, researchers have developed pharmacophore models. mdpi.com These models are computational tools that define the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. Such studies have been particularly focused on the cytotoxic and topoisomerase I inhibitory activities of these compounds. mdpi.commdpi.com

One significant approach has been the use of 4D-Quantitative Structure-Activity Relationship (4D-QSAR) analysis to build and investigate pharmacophore models for the cytotoxicity of lamellarins. nih.govnih.gov A study using a training set of 25 lamellarins against the human T47D breast cancer cell line successfully developed such a model. nih.govnih.gov This receptor-independent (RI) approach maps the crucial spatial and electronic features that modulate cytotoxicity. nih.gov

Advanced Analytical Techniques for Research on Lamellarin L

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the study of Lamellarin L, primarily used to determine its precise molecular formula. innovareacademics.in Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm). innovareacademics.in This precision allows for the unambiguous determination of the elemental composition from the exact mass.

In the analysis of this compound and its synthetic intermediates, HRMS provides crucial confirmation of the target structure. By comparing the experimentally measured exact mass with the theoretically calculated mass for a proposed molecular formula, researchers can verify the identity of the compound. chemrxiv.org Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used to generate ions for HRMS analysis. beilstein-archives.orgnih.gov The data obtained are fundamental for validating synthetic steps and confirming the identity of the final isolated product. beilstein-archives.org

Table 1: Representative HRMS Data for Lamellarin-related Compounds

| Compound/Intermediate | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ or [M]⁺ | Found Mass (m/z) | Ionization Method | Reference |

|---|---|---|---|---|---|

| This compound | C₂₇H₂₁NO₈ | 488.1340 | 488.1333 | ESI | beilstein-archives.org |

| Lamellarin G | C₂₇H₂₁NO₈ | 488.1340 | 488.1333 | ESI | beilstein-archives.org |

| Lamellarin N | C₂₇H₁₉NO₈ | 486.1183 | 486.1178 | ESI | beilstein-archives.org |

| Lamellarin O Analogue | C₂₄H₁₉NO₅ | 401.1263 | 401.1269 | EI | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. wikipedia.orgsigmaaldrich.com It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. wikipedia.org

1D NMR (¹H and ¹³C): One-dimensional NMR experiments are the starting point for structural analysis. emerypharma.com

¹H NMR: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. Chemical shifts (δ) indicate the electronic environment of the protons, integration reveals the relative number of protons, and splitting patterns (multiplicity) resulting from spin-spin coupling show adjacent protons. libretexts.org

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment (e.g., aromatic, carbonyl, aliphatic). mdpi.com

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle of complex structures like this compound. emerypharma.com They reveal correlations between different nuclei, allowing for the definitive assignment of all proton and carbon signals. uab.edu Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is vital for connecting different molecular fragments.

The collective data from these NMR experiments allowed for the complete assignment of the complex pentacyclic structure of this compound and its analogues. beilstein-archives.orgnih.gov

Table 2: Selected ¹H and ¹³C NMR Spectral Data for a Lamellarin Analogue (in CDCl₃)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, Multiplicity, J in Hz) |

|---|---|---|

| C-1 | 161.5 | - |

| C-2' | 129.5 | 7.23 (d, J = 8.4 Hz) |

| C-3' | 114.6 | 6.86 (d, J = 8.8 Hz) |

| C-4' | 157.9 | - |

| C-5' | 114.0 | 6.96 (d, J = 8.8 Hz) |

| C-6' | 129.0 | 7.23 (d, J = 8.4 Hz) |

This table presents a subset of NMR data for a related structure to illustrate the type of information obtained. Complete assignment requires extensive 1D and 2D analysis. Data sourced from a study on a Lamellarin O analogue. nih.gov

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. While obtaining suitable crystals of complex natural products can be challenging, a successful X-ray analysis provides unequivocal proof of molecular structure, including stereochemistry and the spatial arrangement of atoms.

In the case of the lamellarin family, the structure of the parent compound, Lamellarin A, was first determined by a single-crystal X-ray crystallographic study. nih.govnii.ac.jp This seminal work established the novel pentacyclic framework and the relative orientation of the substituted aryl rings. nii.ac.jpmathnet.ru Subsequently, the structures of other members of the class, such as Lamellarin E, were also confirmed by X-ray methods. nih.gov This crystallographic data provided a foundational template that greatly aided in the structural elucidation of other lamellarins, including this compound, through comparative spectroscopic analysis. nih.gov X-ray crystallography revealed that the aromatic group on the pyrrole (B145914) ring is orthogonal to the rest of the relatively planar pentacyclic system of the lamellarins. mathnet.ru

Chromatographic Techniques for Purity and Quantification (e.g., HPLC)

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from natural extracts or synthetic reaction mixtures. frontiersin.orglabinsights.nl High-Performance Liquid Chromatography (HPLC) is a particularly vital method for assessing the purity of a sample and for quantification. longdom.org

In the context of this compound research, HPLC is used to:

Assess Purity: By separating the target compound from impurities, a chromatogram can be generated where the area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of its purity. nih.gov Methods are developed using specific stationary phases (e.g., C18 reverse-phase columns) and mobile phases to achieve optimal separation. nih.gov

Quantify Concentration: HPLC is a primary tool for quantitative analysis. longdom.org A calibration curve is created by running known concentrations of a purified standard. The peak area of this compound in an unknown sample can then be compared to this curve to determine its exact concentration. mdpi.com This is critical for standardizing samples for biological assays.

Studies on related lamellarin bioconjugates have reported HPLC analysis to confirm purity, with specific retention times indicating the elution of the target compound from the column. ub.eduub.edu

Table 3: Example of HPLC Purity Analysis for Lamellarin Derivatives

| Compound | Retention Time (min) | Purity (%) | HPLC Conditions | Reference |

|---|---|---|---|---|

| Lamellarin D Bioconjugate | 6.2 | 92% | Not specified | ub.edu |

This table illustrates typical data obtained from HPLC analysis for purity assessment.

Future Research Directions and Challenges

Elucidating Undiscovered Molecular Targets and Pathways

While topoisomerase I is a known target of lamellarins, the full spectrum of molecular interactions for Lamellarin L is likely more complex. researchgate.net Lamellarin D, a closely related compound, is known to have a pleiotropic mode of action, including the inhibition of cyclin-dependent kinases (CDKs), induction of mitochondrial permeability transition-dependent apoptosis, and production of reactive oxygen species (ROS). researchgate.net It is plausible that this compound shares some of these or has other, as-yet-undiscovered molecular targets.

Future research should focus on identifying these additional targets and pathways. This could involve proteomics and genomics approaches to identify proteins and genes that are differentially expressed or modified in the presence of this compound. Understanding these interactions is crucial for a comprehensive view of its mechanism of action and for identifying potential new therapeutic applications. For instance, some lamellarins have been shown to inhibit various protein kinases, which are relevant targets in cancer and neurodegenerative diseases like Alzheimer's. nii.ac.jpsemanticscholar.org

Developing Highly Selective this compound Derivatives for Specific Biological Targets

The development of highly selective derivatives of this compound is a key area for future research. mdpi.comnih.gov By modifying the core structure of this compound, it may be possible to enhance its activity against specific biological targets while minimizing off-target effects. This could lead to the development of more potent and less toxic therapeutic agents.

Structure-activity relationship (SAR) studies are essential in this endeavor. capes.gov.brnih.gov For example, research on Lamellarin D derivatives has shown that the hydroxyl groups at positions C-8 and C-20 are important for cytotoxic activity. nih.gov Similar studies on this compound could guide the rational design of new derivatives with improved selectivity. The synthesis of various natural and unnatural lamellarins has provided a platform for investigating these relationships. capes.gov.br The goal is to create derivatives that are highly potent against specific cancer cell lines or other disease targets. eurekaselect.com

Advancements in Asymmetric and Scalable Synthesis

The complex, pentacyclic structure of this compound presents a significant synthetic challenge. While several total syntheses have been reported, developing more efficient, scalable, and asymmetric methods is crucial for producing sufficient quantities for further research and potential clinical development. mdpi.commdpi.comresearchgate.net

Recent advancements have focused on modular and convergent strategies. acs.orgnih.gov For instance, a modular synthesis of this compound has been developed using differentially arylated pyrrole-2-carboxylate intermediates. acs.orgnih.gov Other approaches have utilized one-pot reactions and cross-dehydrogenative coupling to construct the core structure efficiently. researchgate.netdoi.org Future work should continue to explore novel synthetic routes, including biocatalysis and flow chemistry, to improve yields and reduce the number of steps. frontiersin.orgchiralpedia.com The ability to produce this compound and its derivatives on a larger scale is a prerequisite for extensive biological evaluation and preclinical studies. doi.org

Investigating Potential Research Applications as Chemical Probes

The unique biological activities of this compound make it a valuable candidate for development as a chemical probe. mdpi.com Chemical probes are small molecules used to study biological systems and processes. The ability of lamellarins to inhibit specific enzymes, such as topoisomerase I and certain kinases, makes them useful tools for dissecting the roles of these proteins in cellular function and disease. nii.ac.jpmdpi.com

By attaching fluorescent tags or other reporter groups to the this compound scaffold, researchers could visualize its distribution within cells and identify its binding partners. This would not only provide further insight into its mechanism of action but also help to validate new drug targets.

Exploration of New Biological Activities beyond Cancer Research

While much of the research on this compound has focused on its anticancer properties, there is growing evidence that it and other lamellarins possess a broader range of biological activities. nih.gov These include antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netdntb.gov.uaontosight.ai

Table 1: Reported Biological Activities of Lamellarin Alkaloids

| Biological Activity | Description | References |

|---|---|---|

| Anticancer | Cytotoxic against various tumor cell lines, often through inhibition of topoisomerase I and induction of apoptosis. | eurekaselect.commdpi.comresearchgate.net |

| Anti-HIV | Inhibition of HIV-1 integrase, an enzyme essential for viral replication. nii.ac.jpmdpi.com Lamellarin α 20-sulfate is a notable example. nih.govnih.gov | nii.ac.jpnih.govresearchgate.netmdpi.com |

| Multidrug Resistance (MDR) Reversal | Some lamellarins can reverse multidrug resistance in cancer cells, a major obstacle in chemotherapy. mdpi.comnih.gov | mdpi.comnih.govrsc.org |

| Neuroprotective | Derivatives of the related neolamellarin A have shown protective effects against glutamate-induced apoptosis in nerve cells. nih.gov Laminarin, a polysaccharide, also shows neuroprotective effects. nih.gov | researchgate.netnih.govuctm.edu |

| Anti-inflammatory | Some lamellarin derivatives have demonstrated anti-inflammatory properties. mdpi.comresearchgate.net Lamellarin D can inhibit the secretion of inflammatory cytokines. semanticscholar.org | mdpi.comresearchgate.netdntb.gov.uasemanticscholar.org |

| Antiviral | Lamellarin α 20-sulfate has shown activity against Ebola virus and SARS-CoV-2 pseudotyped vectors. nih.gov | mdpi.comnih.govchemrxiv.org |

| Antibiotic | Lamellarins have been reported to have antibiotic activity. | nih.govontosight.ai |

| Immunomodulatory | Some lamellarins have been shown to have immunomodulatory effects. | mdpi.comnih.gov |

Future research should systematically explore these other potential therapeutic areas. For example, the neuroprotective properties of related compounds suggest that this compound derivatives could be investigated for the treatment of neurodegenerative diseases. nih.gov Similarly, its anti-inflammatory and antiviral activities warrant further investigation, especially in the context of emerging infectious diseases. nih.govsemanticscholar.org A comprehensive screening of this compound and its analogs against a wide range of biological targets could uncover novel therapeutic opportunities.

Q & A

Q. How is the molecular structure of Lamellarin L elucidated experimentally?

this compound’s structure is determined using high-resolution electrospray ionization mass spectrometry (HRESIMS) for molecular formula confirmation (e.g., C₂₈H₂₅NO₇) and NMR spectroscopy to resolve aromatic proton resonances (δH 7.79, 6.74, 6.69) and substituent patterns. Symmetry loss in benzene rings and oxymethyl groups (δC 56.0, δH 3.99) are key identifiers . Comparative analysis with analogs like Lamellarin D and H helps validate structural uniqueness .

Q. What methodologies are used to assess this compound’s cytotoxic activity in cancer research?

Cytotoxicity is evaluated via in vitro assays (e.g., IC₅₀ determination against T47D breast cancer cells). Dose-response curves and viability assays (MTT/XTT) are standard. Results are reported as −log IC₅₀ values, with cross-validation using positive controls (e.g., doxorubicin) to ensure assay reliability .

Q. What is the proposed mechanism of action for this compound’s anticancer effects?

this compound inhibits topoisomerase I, inducing DNA damage and apoptosis. Mechanistic studies involve enzymatic inhibition assays, comet assays for DNA breaks, and flow cytometry to monitor cell cycle arrest (e.g., G2/M phase) .

Q. How is this compound synthesized in the laboratory?

Synthesis often employs 1,3-dipolar cycloaddition and lactone ring closure reactions. Key steps include regioselective functionalization of pyrrole cores and domino reactions to form multiple bonds sequentially. Purification via column chromatography and HPLC ensures >95% purity .

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for scalability and yield?

Comparative studies of domino reactions (e.g., 72% yield) versus stepwise approaches identify efficiency bottlenecks. Solvent optimization (e.g., DMF vs. THF), catalyst screening (e.g., Pd/C), and microwave-assisted synthesis reduce reaction times . Detailed protocols must specify reagent purity, molar ratios, and reproducibility checks .

Q. How should contradictory cytotoxicity data across cell lines be addressed?

Discrepancies may arise from cell-specific efflux pumps (e.g., P-glycoprotein) or metabolic differences. Validate using isogenic cell pairs (e.g., parental vs. multidrug-resistant lines) and incorporate transporter inhibitors (e.g., verapamil) in assays . Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) clarify significance .

Q. What 4D-QSAR strategies improve this compound’s cytotoxicity prediction?

Receptor-independent 4D-QSAR models align this compound’s conformation (Alignment 3) to achieve high predictive accuracy (r² = 0.999, xv-r² = 0.998). Grid cell occupancy descriptors and partial least squares (PLS) regression correlate substituent effects (e.g., methoxy groups) with activity .

Q. How can target engagement of this compound be validated in complex biological systems?

Use CRISPR-Cas9 knockout models for topoisomerase I and mitochondrial targets. Complementary techniques include thermal shift assays (TSA) for binding affinity and in situ proximity ligation assays (PLA) to visualize target interactions .

Q. What strategies enhance this compound’s bioavailability for in vivo studies?

Prodrug derivatization (e.g., phosphate esters) improves solubility. Nanoformulations (liposomes, polymeric nanoparticles) with PEGylation increase plasma half-life. Pharmacokinetic studies in rodents monitor AUC and Cₘₐₓ .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.